molecular formula C24H17N3O2S2 B2357240 N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1113130-82-7

N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2357240
CAS No.: 1113130-82-7
M. Wt: 443.54
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Description

N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted thiazole and quinazoline derivatives with potential biological activities.

Scientific Research Applications

N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has been extensively studied for its scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.

    Medicine: Its anticancer properties are being explored for potential use in chemotherapy, particularly against resistant cancer cell lines.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-methyl-5-oxo-N-(4-phenylphenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S2/c1-14-7-12-19-18(13-14)22(28)26-21-20(31-24(30)27(19)21)23(29)25-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBBFLANMTLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=C(C=C4)C5=CC=CC=C5)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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